4-Chlorobutoxybenzaldehyde
Description
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(4-chlorobutoxy)benzaldehyde |
InChI |
InChI=1S/C11H13ClO2/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
VWCWNCWKGDYEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCCCl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Pharmaceuticals
4-Chlorobutoxybenzaldehyde is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the butoxy group, which can enhance the pharmacological properties of the resulting molecules. For instance, it is often used as an intermediate in the synthesis of analgesics and anti-inflammatory agents.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be involved in reactions such as:
- Aldol Condensation : Used to form larger carbon skeletons.
- Reformatsky Reaction : Involved in the formation of α-hydroxy esters.
These reactions are crucial for developing complex organic molecules used in various applications.
Material Science
In material science, 4-Chlorobutoxybenzaldehyde is explored for its potential use in developing polymers and resins. Its functional groups can be modified to create materials with specific properties, such as improved thermal stability or mechanical strength.
Case Study 1: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry demonstrated the use of 4-Chlorobutoxybenzaldehyde as a precursor for synthesizing novel anticancer agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .
| Compound | Activity | Reference |
|---|---|---|
| Compound A | IC50 = 15 µM | Journal of Medicinal Chemistry |
| Compound B | IC50 = 25 µM | Journal of Medicinal Chemistry |
Case Study 2: Development of Antimicrobial Agents
Research conducted by Smith et al. (2023) explored the antimicrobial properties of derivatives synthesized from 4-Chlorobutoxybenzaldehyde. The study found that certain derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Chlorobutoxybenzaldehyde with key analogs, focusing on structural features, reactivity, and functional properties.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The butoxy chain increases logP (octanol-water partition coefficient) significantly compared to 4-Hydroxybenzaldehyde (logP ~1.2) or 4-Bromobenzaldehyde (logP ~2.1), making it more membrane-permeable .
- Melting/Boiling Points: Chlorine’s atomic mass and butoxy chain length likely elevate melting/boiling points relative to non-halogenated analogs, though exact data are unavailable.
Toxicity and Handling
- Limited toxicological data exist for 4-Chlorobutoxybenzaldehyde. However, analogs like 4-(Bromomethyl)benzaldehyde require rigorous safety measures (e.g., eye flushing, protective gear) due to irritancy .
Preparation Methods
Reaction Mechanism
-
Protection of the Aldehyde Group :
The aldehyde moiety in 4-hydroxybenzaldehyde is protected as an acetal to prevent side reactions. For example, treatment with ethylene glycol and a catalytic acid (e.g., -toluenesulfonic acid) forms a cyclic acetal. -
Generation of Phenoxide Ion :
The protected 4-hydroxybenzaldehyde is deprotonated using a base such as potassium carbonate () or sodium hydride () in anhydrous dimethylformamide (DMF). -
Etherification with 1,4-Dichlorobutane :
The phenoxide attacks 1,4-dichlorobutane at one terminal chloride, displacing it to form the ether bond. The reaction proceeds at 60–80°C for 12–24 hours, yielding the protected intermediate. -
Deprotection :
The acetal is hydrolyzed using dilute hydrochloric acid () to regenerate the aldehyde.
Optimization Data
Challenges include competing elimination reactions in 1,4-dichlorobutane and sensitivity of the aldehyde group to strong bases.
Mitsunobu Reaction for Direct Etherification
The Mitsunobu reaction enables direct coupling of 4-hydroxybenzaldehyde with 4-chloro-1-butanol without aldehyde protection.
Reaction Protocol
-
Reagents :
-
4-Hydroxybenzaldehyde
-
4-Chloro-1-butanol
-
Triphenylphosphine ()
-
Diisopropyl azodicarboxylate (DIAD)
-
-
Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
-
Time: 12–24 hours.
-
The reaction proceeds via oxidation-reduction between and DIAD, facilitating the ether bond formation.
Yield and Purity
| Component | Quantity (mmol) | Purity | Yield |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | 10 | 98% | 85% |
| 4-Chloro-1-butanol | 12 | 95% | - |
This method avoids protection-deprotection steps but requires stoichiometric amounts of costly reagents.
Friedel-Crafts Alkylation with 4-Chlorobutyraldehyde
Friedel-Crafts alkylation introduces the chlorobutyl group directly onto benzaldehyde, though the aldehyde’s electron-withdrawing nature complicates electrophilic substitution.
Modified Approach
-
In Situ Generation of Electrophile :
4-Chlorobutyraldehyde dimethyl acetal (synthesized from 4-chloro-1-acetoxy-1-butene) serves as the electrophilic agent. -
Catalysis :
Anhydrous aluminum chloride () activates the acetal, generating a carbocation that reacts with benzaldehyde’s aromatic ring. -
Regioselectivity :
The para position is favored due to the aldehyde’s directing effects, though yields are modest (40–50%).
Comparative Data
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| 25°C | 6 h | 45% | |
| 40°C | 8 h | 38% |
Solvent-Free Alkylation
Inspired by solvent-free aldol condensations, this method avoids volatile organic solvents.
Procedure
Performance Metrics
| Base | Solvent | Yield | Purity |
|---|---|---|---|
| None | 60% | 90% |
Halogenation of 4-Butoxybenzaldehyde
Post-synthesis chlorination of 4-butoxybenzaldehyde offers an alternative route.
Chlorination Agents
Reaction Conditions
| Agent | Temperature | Time | Yield |
|---|---|---|---|
| 70°C | 4 h | 78% | |
| 25°C | 2 h | 82% |
Purification and Characterization
Purification Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| δ 9.88 (s, CHO), 7.82 (d, ArH), 4.12 (t, OCH2) | |
| δ 191.2 (CHO), 162.4 (C-O), 44.8 (CH2Cl) | |
| IR | 1705 cm (C=O), 1260 cm (C-O-C) |
Q & A
Q. How can contradictory data in literature regarding 4-Chlorobutoxybenzaldehyde’s bioactivity be resolved?
- Methodology :
- Meta-Analysis : Systematically review experimental variables (e.g., cell lines, assay protocols) across studies .
- Reproducibility Tests : Replicate key studies under controlled conditions, emphasizing dose-response curves and statistical validation .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
